An In-depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride: A Versatile Building Block in Modern Chemistry
Abstract
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a specialized chemical reagent characterized by the presence of a reactive sulfamoyl chloride group, an N-methyl substituent, and a saturated five-membered oxolane (tetrahydrofuran) ring. While not extensively documented as a standalone bioactive molecule, its true value lies in its role as a versatile building block for introducing the N-methyl-N-(oxolan-3-yl)sulfonamide moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, chemical properties, and reactivity, with a particular focus on its potential applications in medicinal chemistry and drug discovery. We will explore the underlying principles of its synthesis and reactions, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Sulfonamides and Oxolanes
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antibacterials to diuretics, anticonvulsants, and antiviral agents.[1][2] This prevalence is due to the sulfonamide's ability to act as a stable, non-hydrolyzable mimic of an amide, its capacity to form crucial hydrogen bonds with biological targets, and its favorable physicochemical properties.[1][2]
Simultaneously, saturated heterocyclic rings like oxolane (tetrahydrofuran) are increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and cell permeability, while providing a three-dimensional structure that can enhance binding to target proteins. The oxolane ring, in particular, can serve as a metabolically stable ether mimic and a scaffold for introducing diverse substituents.
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride serves as a key intermediate that combines these two valuable motifs. Its primary utility is in the synthesis of N,N-disubstituted sulfonamides, which are important components of many therapeutic agents.[1] This guide will provide the necessary technical details for its effective utilization in a research and development setting.
Physicochemical Properties and Characterization
While specific experimental data for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is not widely published, its properties can be reliably inferred from closely related structures such as N-methylsulfamoyl chloride.[3][4][5][6]
| Property | Predicted Value/Information | Source |
| CAS Number | 1203597-33-3 | Inferred from supplier data |
| Molecular Formula | C₅H₁₀ClNO₃S | Calculated |
| Molecular Weight | 199.65 g/mol | Calculated |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | [4][5][6] |
| Boiling Point | Predicted to be >200 °C at 760 Torr (with decomposition) | Inferred from related compounds |
| Density | Predicted to be ~1.4-1.5 g/cm³ | Inferred from related compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | General chemical principles |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Moisture sensitive. | [4][5][6] |
Characterization: Standard analytical techniques for confirming the identity and purity of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride would include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and the presence of the methyl, oxolane, and sulfamoyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl group (typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).
Synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
The most direct and widely adopted method for the synthesis of N,N-disubstituted sulfamoyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂).[1] This method is efficient and proceeds under relatively mild conditions.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the secondary amine (N-methyl-oxolan-3-amine) on the electrophilic sulfur atom of sulfuryl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Generalized reaction scheme for the synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride.
Experimental Protocol
This is a representative protocol based on established methods for analogous transformations.[7][8] Researchers should perform their own optimization.
Materials:
-
N-methyl-oxolan-3-amine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with N-methyl-oxolan-3-amine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Base Addition: Triethylamine (1.2 eq) is added to the stirred solution.
-
Sulfuryl Chloride Addition: A solution of sulfuryl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The purpose of the bicarbonate wash is to neutralize any remaining acidic species.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary. Due to the reactivity of sulfamoyl chlorides, they are often used immediately in the next step without extensive purification.[7]
Reactivity and Applications in Synthesis
The primary utility of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles.[9][10]
Synthesis of Tertiary Sulfonamides
The most common application is the reaction with primary or secondary amines to form tertiary sulfonamides. This reaction is fundamental in drug discovery for linking different molecular fragments.[1][2]
Caption: General workflow for the synthesis of tertiary sulfonamides.
Example Application: MEK Inhibitors While not directly citing the topic compound, related N-alkylsulfamoyl chlorides are used in the preparation of substituted MEK (mitogen-activated protein kinase kinase) inhibitors for cancer therapy.[4][5] The sulfonamide moiety often plays a critical role in binding to the enzyme's active site. The use of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride would allow for the introduction of a specific, polar, and three-dimensional substituent at this position, potentially improving pharmacokinetic properties.
Other Transformations
The sulfamoyl chloride can also react with other nucleophiles:
-
Alcohols/Phenols: In the presence of a base, it can form sulfamate esters.
-
Organometallic Reagents: Can be used to form sulfones, although this is less common.
-
Water/Hydroxide: Hydrolyzes to form the corresponding sulfonic acid, which is generally an undesired side reaction.
Safety and Handling
Sulfamoyl chlorides, like other sulfonyl chlorides, are reactive and require careful handling.[9]
-
Hazards: They are corrosive and can cause severe skin burns and eye damage.[11] They are also lachrymators and toxic if inhaled or swallowed.[11] The compound is moisture-sensitive and will react with water to release corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a valuable, albeit specialized, synthetic intermediate. Its utility stems from its ability to efficiently introduce the N-methyl-N-(oxolan-3-yl)sulfonamide moiety, a structure that combines the proven pharmacological importance of the sulfonamide group with the beneficial physicochemical properties of the oxolane ring. For medicinal chemists and process development scientists, this reagent represents a strategic tool for modifying lead compounds to enhance their drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the development of next-generation therapeutics.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Department of Chemistry, Columbia University.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. Retrieved from [Link]
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Barceló, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- O'Reilly, M., & Li, J. J. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(118), 97573-97587.
- Javed, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
- Katritzky, A. R., et al. (2001). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron, 57(3), 501-510.
- BASF. (2026). Safety data sheet. Retrieved from a representative SDS for corrosive and toxic chemical reagents.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [amp.chemicalbook.com]
- 5. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]
- 6. N-Methylsulfamoyl chloride | 10438-96-7 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. download.basf.com [download.basf.com]
